Decanedioic acid, 1-(1,1-dimethylethyl) ester
Description
Decanedioic acid, 1-(1,1-dimethylethyl) ester (CAS 234081-96-0), also known as 10-(tert-butoxy)-10-oxodecanoic acid, is a branched-chain ester derivative of decanedioic acid (sebacic acid). Its molecular formula is C₁₄H₂₆O₄, with a molecular weight of 270.35 g/mol . This compound is characterized by a tert-butyl (1,1-dimethylethyl) group esterified at one carboxylic acid terminus of decanedioic acid, leaving the other terminus as a free carboxylic acid.
Properties
Molecular Formula |
C14H25O4- |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoate |
InChI |
InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
FRIYHISQFBWFCN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanedioic acid, 1-(1,1-dimethylethyl) ester can be synthesized through esterification of decanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
Decanedioic acid+tert-Butyl alcoholAcid catalystDecanedioic acid, 1-(1,1-dimethylethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and tert-butyl alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and tert-butyl alcohol.
Reduction: Decanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Applications in Industry
1. Chemical Intermediate:
Decanedioic acid, 1-(1,1-dimethylethyl) ester serves as a chemical intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules.
2. Additive in Coatings and Adhesives:
This compound is employed as an additive in coatings and adhesives due to its properties as a plasticizer. It enhances flexibility and durability in polymer formulations, which is crucial for applications requiring long-lasting materials.
3. Solvent:
It acts as a solvent in various formulations, particularly in the production of paints and varnishes where it helps dissolve other components effectively.
4. Biochemical Applications:
Recent studies have explored its potential in biochemistry, particularly regarding its interactions with biological molecules. For instance, research indicates that similar esters may interact with receptor proteins relevant to viral replication processes, suggesting possible therapeutic applications .
Case Study 1: Use in Polymer Chemistry
In polymer chemistry, this compound has been utilized to enhance the properties of polyesters. Its incorporation into polyester formulations has shown improved mechanical properties and thermal stability. This application is particularly relevant for industries requiring robust materials such as automotive or construction sectors.
Case Study 2: Potential Anti-Viral Applications
Recent molecular docking studies have suggested that esters similar to decanedioic acid may have binding affinities toward viral proteins involved in SARS-CoV-2 replication. These findings indicate potential avenues for further research into therapeutic applications against viral infections .
Mechanism of Action
The mechanism of action of decanedioic acid, 1-(1,1-dimethylethyl) ester involves its role as a building block in chemical synthesis. The tert-butoxy group provides steric hindrance and enhances the stability of reactive intermediates during complex chemical reactions. This enables precise control over reaction pathways and product formation. Additionally, the presence of the oxo group allows for facile functional group transformations .
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 355.9 ± 25.0 °C at 760 mmHg
- Density : 1.0 ± 0.1 g/cm³
- Applications : Primarily used as an intermediate in organic synthesis, including surfactants, lubricants, and pharmaceutical agents .
Comparison with Structurally Similar Compounds
Decanedioic Acid, Bis(2-Ethylhexyl) Ester (CAS 122-62-3)
- Molecular Formula : C₂₆H₅₀O₄
- Molecular Weight : 438.68 g/mol
- Properties :
- Key Differences: Symmetry: Unlike the tert-butyl monoester, this compound is fully esterified at both termini with 2-ethylhexyl groups, enhancing its hydrophobicity and thermal stability. Functionality: The bis(2-ethylhexyl) ester lacks a free carboxylic acid group, limiting its reactivity in acid-catalyzed reactions compared to the monoester .
Decanedioic Acid (Sebacic Acid)
- Molecular Formula : C₁₀H₁₈O₄
- Molecular Weight : 202.25 g/mol
- Properties :
- Melting Point: 131–134 °C
- Applications: Precursor for biodegradable polymers, nylon production, and cosmetics.
- Key Differences: Reactivity: The free dicarboxylic acid structure of sebacic acid enables polymerization (e.g., polyamides), whereas the tert-butyl monoester is tailored for controlled-release intermediates .
Hexanedioic Acid, Bis(2-Ethylhexyl) Ester
- Molecular Formula : C₂₂H₄₂O₄
- Molecular Weight : 370.57 g/mol
- Applications : Plasticizer for PVC and rubber.
- Key Differences :
Functional Group Analogues
Phenol, 2,4-Bis(1,1-Dimethylethyl)-
- Molecular Formula : C₁₄H₂₂O
- Molecular Weight : 206.32 g/mol
- Applications : Antioxidant in polymers, fuels, and pharmaceuticals.
- Key Differences: Reactivity: The phenolic hydroxyl group enables radical scavenging, unlike the ester functionality in decanedioic acid derivatives. Bioactivity: Demonstrates superior docking scores in silico for antioxidant and anticancer activities compared to ester-based compounds .
2,5-Cyclohexadiene-1,4-dione, 2,6-Bis(1,1-Dimethylethyl)-
- Molecular Formula : C₁₄H₂₂O₂
- Molecular Weight : 222.33 g/mol
- Applications : Antimicrobial agent (e.g., against Colletotrichum gloeosporioides in mangoes).
- Key Differences: Electrophilicity: The quinone structure facilitates redox reactions, contrasting with the ester’s hydrolytic stability. Biological Activity: Exhibits stronger antifungal activity (79% inhibition) compared to monoesters like Decanedioic acid, 1-(1,1-dimethylethyl) ester .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Unique Property |
|---|---|---|---|---|
| This compound | C₁₄H₂₆O₄ | 270.35 | Surfactants, pharmaceuticals | Free carboxylic acid group |
Biological Activity
Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with significant biological activity. The esterification of this compound with tert-butyl alcohol results in decanedioic acid, 1-(1,1-dimethylethyl) ester. This article reviews its biological properties, focusing on its antioxidant, antimicrobial, and potential anticancer activities, supported by relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 230.30 g/mol
- CAS Number : 111-20-6
- Density : 1.1 g/cm³
- Melting Point : 133-137 °C
- Boiling Point : 374.3 °C
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress. Recent studies have demonstrated that decanedioic acid derivatives exhibit notable antioxidant properties.
Research Findings:
- DPPH Radical Scavenging Activity :
- Comparison of Antioxidant Potency :
Compound IC (µg/mL) This compound 37.61 Ascorbic Acid 25.00 Gallic Acid 30.00
Antimicrobial Activity
The antimicrobial properties of decanedioic acid and its esters have been explored extensively due to their potential applications in food preservation and pharmaceuticals.
Case Studies:
- Disk Diffusion Assay :
-
Minimum Inhibitory Concentration (MIC) :
Microorganism MIC (µg/mL) Staphylococcus aureus 6.25 Escherichia coli 1.25 Candida albicans 1.56
Anticancer Potential
The anticancer properties of decanedioic acid derivatives are gaining attention due to their ability to inhibit tumor growth and metastasis.
In Silico Studies:
A recent study utilized computational methods to evaluate the interaction of decanedioic acid derivatives with matrix metalloproteinases (MMPs), which are implicated in cancer progression . The findings indicated that these compounds could potentially inhibit MMP activity, thereby reducing cancer cell invasion.
Experimental Evidence:
In vitro testing on various cancer cell lines demonstrated that decanedioic acid esters exhibited cytotoxic effects with IC values indicating significant anti-proliferative activity against HeLa cells .
Q & A
Q. What synthetic methodologies are recommended for preparing Decanedioic acid, 1-(1,1-dimethylethyl) ester in laboratory settings?
Methodological Answer: The synthesis typically involves esterification of decanedioic acid with tert-butyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative methods include using tert-butyl chloride or tert-butyl carbonate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. For example, analogous tert-butyl esters of longer-chain diacids (e.g., hexadecanedioic acid) have been synthesized via mixed anhydride intermediates, achieving yields of 65–85% after purification by column chromatography using hexane/ethyl acetate gradients .
Key Considerations:
- Monitor reaction progress via TLC or FT-IR for ester carbonyl peak (~1740 cm⁻¹).
- Purify via silica gel chromatography to remove unreacted diacid and byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Look for tert-butyl protons as a singlet at ~1.4 ppm and methylene protons adjacent to the ester group at ~2.3–2.5 ppm.
- ¹³C NMR: Confirm the ester carbonyl at ~170 ppm and the quaternary carbon of the tert-butyl group at ~80 ppm.
- FT-IR: Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl absence (if fully esterified).
- Mass Spectrometry (EI-MS): Expect molecular ion [M+H]⁺ at m/z 260.3 (calculated for C₁₄H₂₆O₄) with fragmentation patterns consistent with tert-butyl loss (-57 Da).
Data Validation:
Compare with reference spectra of structurally similar compounds, such as tert-butyl esters of eicosanedioic acid (C₂₄H₄₆O₄), which exhibit analogous spectral features .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in polymer synthesis?
Methodological Answer: The bulky tert-butyl group reduces reactivity in condensation reactions (e.g., polyesterification) by hindering nucleophilic attack on the ester carbonyl. This can be leveraged to control polymerization kinetics. For example, in enzymatic catalysis studies, tert-butyl esters of dicarboxylic acids showed 40–60% slower reaction rates compared to methyl esters due to steric effects .
Experimental Design:
Q. How can contradictions in reported thermal stability data for tert-butyl esters of diacids be resolved?
Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., atmosphere, heating rate). To resolve contradictions:
Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.
Use differential scanning calorimetry (DSC) to identify phase transitions and degradation temperatures.
Validate purity via HPLC before testing, as impurities (e.g., residual acid) can accelerate decomposition .
Example Data:
Hexadecanedioic acid tert-butyl ester showed stability up to 200°C under N₂ but decomposed at 150°C in air due to oxidative cleavage .
Q. What strategies optimize the environmental fate assessment of this compound?
Methodological Answer: Follow EPA guidelines for low-priority substances (e.g., dibutyl sebacate analogs):
Perform ready biodegradability tests (OECD 301) with positive controls (e.g., sodium acetate) to validate microbial activity.
Use high-performance liquid chromatography (HPLC) to measure aqueous solubility and log P values.
Assess hydrolysis rates at pH 4, 7, and 9 to predict environmental persistence .
Data Quality Control:
Exclude studies lacking proper controls or with unreported test conditions (e.g., temperature, inoculum source) per EPA exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
